Fmoc-3-amino-3-methyl-butyric acid
Overview
Description
Fmoc-3-amino-3-methyl-butyric acid is a non-natural amino acid that has gained much attention in the field of organic chemistry due to its unique properties . Its chemical name is 3-(9-Fluorenylmethyloxycarbonyl)amino-3-methyl-butyric acid . It has a molecular weight of 339.39 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C20H21NO4 . The structure is characterized by the presence of a 9-Fluorenylmethyloxycarbonyl (Fmoc) group, which is known for its hydrophobicity and aromaticity .Scientific Research Applications
Synthesis of Protected Amino Acids
- The synthesis of orthogonally protected methyl esters of amino acids, like 2,3-l-diaminopropanoic acid (l-Dap), involves the base-labile protecting group 9-fluorenylmethyloxycarbonyl (Fmoc) paired with other protecting groups. This method utilizes 2,3-diaminopropanols derived from Nα-Fmoc-O-tert-butyl-d-serine, indicating the role of Fmoc in complex amino acid synthesis (Temperini et al., 2020).
Peptidomimetic Chemistry
- Fmoc-protected morpholine-3-carboxylic acid, synthesized from serine, demonstrates the compatibility of Fmoc-amino acids with solid-phase peptide synthesis, highlighting its application in peptidomimetic chemistry (Sladojevich et al., 2007).
Fabrication of Functional Materials
- Fmoc-modified amino acids and peptides show potential in applications like cell cultivation, bio-templating, optical, drug delivery, and therapeutic properties due to their self-assembly features. The hydrophobicity and aromaticity of the Fmoc moiety are key to these applications (Tao et al., 2016).
Solid Phase Peptide Synthesis
- The use of Fmoc amino acids in solid phase peptide synthesis has enhanced the methodology by introducing various solid supports, linkages, and protecting groups. This flexibility has enabled the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).
Antibacterial Hydrogelators
- Fmoc-peptide functionalized cationic amphiphiles have been developed as antibacterial hydrogelators. The Fmoc amino acid/peptide-based cationic amphiphiles can gelate water, forming hydrogels with antimicrobial activity against both Gram-positive and Gram-negative bacteria (Debnath et al., 2010).
Safety and Hazards
Fmoc-3-amino-3-methyl-butyric acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Mechanism of Action
Target of Action
Fmoc-3-amino-3-methyl-butyric acid is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amine group of other molecules, which it protects during synthesis .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in this compound acts as a base-labile protecting group . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the biochemical pathway of solid-phase peptide synthesis (SPPS) .
Pharmacokinetics
Its use in proteomics research suggests that it may have some bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex organic compounds, including peptides .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by the presence of a base, such as piperidine . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,11-18(22)23)21-19(24)25-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCQKKONXZEZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244031-65-0 | |
Record name | 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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